molecular formula C18H26O5 B1325987 Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate CAS No. 898758-23-1

Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate

Cat. No. B1325987
M. Wt: 322.4 g/mol
InChI Key: OVOTVDXMITXBGO-UHFFFAOYSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . It contains a 2,4-dimethoxyphenyl group, which is a common motif in many organic compounds and is known to influence the physical, chemical, and biological properties of the molecules .


Molecular Structure Analysis

The molecular structure of this compound would likely show the ester functional group (-COO-) linking an 8-carbon chain to a 2,4-dimethoxyphenyl group . The presence of the methoxy groups (-OCH3) on the phenyl ring could influence the compound’s electronic properties .


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The 2,4-dimethoxyphenyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the ester group could make it polar and potentially capable of participating in hydrogen bonding. The 2,4-dimethoxyphenyl group could influence its solubility and reactivity.

Scientific Research Applications

Synthesis and Derivatives

  • Bridged-ring Nitrogen Compounds : Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate has been used in the synthesis of bridged 3-benzazepine derivatives, serving as a precursor for dopamine analogues (Gentles et al., 1991).
  • Antirheumatic Drug Metabolites : This compound is involved in the synthesis of metabolites for ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a disease-modifying antirheumatic drug (Baba et al., 1998).
  • New S-DABO and HEPT Analogues : Synthesized for potential biological activity against HBV, showcasing its relevance in antiviral drug development (Aal, 2002).

Chemical Reactions and Properties

  • Electrochemical Reduction Studies : Used in studying electrochemical reactions, such as reduction at silver cathodes in specific solvent conditions (Henderson et al., 2014).
  • Microbial Synthesis : Involved in the microbiological reduction to create specific hydroxy-propionate derivatives, indicating its role in enzymatic synthesis studies (Bardot et al., 1996).
  • Asymmetric Synthesis : Used in the asymmetric synthesis of epoxyoctanal, a key intermediate in certain chemical reactions (Tsuboi et al., 1987).

Pharmaceutical and Medicinal Chemistry

  • Disease-Modifying Antirheumatic Drugs : Its derivatives have shown activity in models of inflammatory diseases, indicating potential for pharmaceutical applications (Baba et al., 1998).
  • Synthesis of Novel Chemical Entities : Involved in the synthesis of new compounds designed for the treatment of various disorders (Kucerovy et al., 1997).
  • Chiral Auxiliary in Diastereoselective Alkylation : Demonstrates its application in the field of chiral synthesis, crucial for creating specific drug molecules (Kohara et al., 1999).

Future Directions

The future directions for studying this compound would depend on its potential applications. It could be interesting to explore its reactivity, its potential uses in synthesis, or its biological activity .

properties

IUPAC Name

ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O5/c1-4-23-18(20)10-8-6-5-7-9-16(19)15-12-11-14(21-2)13-17(15)22-3/h11-13H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVOTVDXMITXBGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645815
Record name Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate

CAS RN

898758-23-1
Record name Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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